Methyl 4-(1-hydroxybutyl)benzoate
Overview
Description
Methyl 4-(1-hydroxybutyl)benzoate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxybutyl group is attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1-hydroxybutyl)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of N-propylmagnesium bromide with methyl 4-formylbenzoate . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure consistency and scalability. These methods may include the use of specialized reactors and purification techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxybutyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxybutyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Methyl 4-(1-hydroxybutyl)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and drug delivery mechanisms.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(1-hydroxybutyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-hydroxybutyl)benzoate: Similar in structure but with a different position of the hydroxybutyl group.
Butyl 4-hydroxybenzoate: Another ester derivative of benzoic acid with a butyl group instead of a hydroxybutyl group.
Uniqueness
Methyl 4-(1-hydroxybutyl)benzoate is unique due to its specific hydroxybutyl substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized research applications .
Biological Activity
Methyl 4-(1-hydroxybutyl)benzoate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including its antimicrobial, anti-inflammatory properties, and mechanisms of action, supported by relevant data and case studies.
This compound has the molecular formula C12H16O3 and a molecular weight of approximately 204.22 g/mol. It features a benzoate moiety linked to a hydroxybutyl chain, which contributes to its unique chemical properties and biological activities. The compound appears as a light yellow solid, indicating stability suitable for various applications in pharmacology and material science .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in critical biochemical pathways. Its structure allows for hydrogen bonding and other interactions that can influence cellular processes .
Key Mechanisms Include:
- Enzyme Interaction : The compound may modulate enzyme activities related to inflammation and microbial resistance.
- Receptor Binding : It could interact with receptors that mediate immune responses, potentially enhancing cellular regulation.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, making it a candidate for therapeutic applications against various pathogens.
Case Studies:
- Antibacterial Efficacy : Studies have shown that this compound has significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 8 μg/mL . This suggests potential use in treating infections caused by this bacterium.
- Antifungal Properties : The compound also demonstrates antifungal activity, inhibiting the growth of mold and yeast, which is critical in food preservation and pharmaceutical formulations .
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects. This property is crucial for developing new therapeutic agents aimed at treating inflammatory diseases.
- The compound may reduce the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial.
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
---|---|---|---|
This compound | MIC = 8 μg/mL | Moderate | Effective against S. aureus |
Methyl 4-hydroxybenzoate (Paraben) | Yes | Yes | Commonly used as a preservative |
Methyl 4-(4-chlorobutanoyl)benzoate | Moderate | Low | Less effective than this compound |
Properties
IUPAC Name |
methyl 4-(1-hydroxybutyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8,11,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLHOTAEVWZOMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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